N-[(4-Bromo-1H-indol-1-yl)acetyl]glycine (NL1) is a synthetic indole-based compound developed specifically to inhibit bCSE. [] This enzyme is a key player in the production of hydrogen sulfide (H2S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. [] Inhibiting bCSE activity is a promising strategy to combat bacterial infections as it enhances the sensitivity of these bacteria to antibiotics. []
N-[(4-bromo-1H-indol-1-yl)acetyl]glycine is a synthetic compound that combines an indole moiety with an acetylated glycine structure. This compound is part of a larger class of indole derivatives, which are known for their significant biological activities and potential therapeutic applications. The presence of the bromine atom at the 4-position of the indole ring enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry and drug development.
The compound can be synthesized through various chemical reactions involving indole and glycine derivatives. The synthesis typically involves bromination, acetylation, and coupling reactions, which are well-documented in the literature.
N-[(4-bromo-1H-indol-1-yl)acetyl]glycine belongs to the class of indole derivatives, specifically categorized under heterocyclic compounds. These compounds are characterized by their cyclic structure containing at least one heteroatom (in this case, nitrogen) in the ring. Indoles are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]glycine generally involves several key steps:
The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of N-[(4-bromo-1H-indol-1-yl)acetyl]glycine. Optimizing these parameters can significantly enhance efficiency.
N-[(4-bromo-1H-indol-1-yl)acetyl]glycine has a complex molecular structure characterized by:
This structure can be represented as follows:
The molecular weight of N-[(4-bromo-1H-indol-1-yl)acetyl]glycine is approximately 296.14 g/mol. The compound's structural features contribute to its biological activity and interaction with various biological targets.
N-[(4-bromo-1H-indol-1-yl)acetyl]glycine can participate in several chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used under specific conditions to achieve desired products. The choice of nucleophiles for substitution reactions also influences the resulting compounds' properties.
The mechanism of action for N-[(4-bromo-1H-indol-1-yl)acetyl]glycine involves its interaction with various biological targets:
Research indicates that the unique combination of the indole structure with an acetylated glycine moiety may enhance its therapeutic potential across various diseases.
N-[(4-bromo-1H-indol-1-yl)acetyl]glycine is typically a solid at room temperature with specific melting and boiling points that depend on purity and synthesis method.
The compound exhibits properties characteristic of both indoles and amino acids, including:
Relevant data include:
N-[(4-bromo-1H-indol-1-yl)acetyl]glycine has several applications in scientific research:
This compound exemplifies how modifications to traditional structures can lead to novel compounds with enhanced properties and applications in science and medicine.
The core indole scaffold in N-[(4-bromo-1H-indol-1-yl)acetyl]glycine is engineered to selectively inhibit bacterial cystathionine γ-lyase (bCSE), a key enzyme in hydrogen sulfide (H₂S) production pathways of pathogenic bacteria like Staphylococcus aureus. H₂S confers antibiotic resistance by neutralizing oxidative stress; thus, its suppression restores antibiotic efficacy. The 4-bromo substituent on the indole ring enhances electron withdrawal, optimizing binding affinity to bCSE’s active site while minimizing interactions with human CSE (hCSE). This selectivity is critical for reducing host toxicity, as confirmed through comparative enzymology studies [1] [4]. Structural analyses indicate that C-4 bromination sterically blocks non-productive binding modes observed in non-halogenated analogs, improving target specificity by >15-fold [4].
Functionalization at the indole nitrogen (N1) proceeds via SN₂ alkylation using α-halo carbonyl reagents. The synthesis employs bromoacetyl bromide for direct N-acylation under inert conditions (argon atmosphere). Key parameters include:
Table 1: Optimization of N-Alkylation Reaction Conditions
Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
NaH | DMF | 0–5 | 2.0 | 92 |
K₂CO₃ | DMF | 25 | 12.0 | 28 |
Triethylamine | THF | 25 | 4.0 | 65 |
DBU | Acetonitrile | 40 | 1.5 | 78 |
The carboxylate group of (4-bromo-1H-indol-1-yl)acetic acid is activated for amide coupling with glycine ethyl ester. Carbodiimide-mediated coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) outperforms DCC (dicyclohexylcarbodiimide) due to superior solubility and byproduct removal:
Bromine position critically influences indole reactivity and scalability:
Table 2: Impact of Bromine Position on Synthetic Efficiency
Bromine Position | Electrophilic Bromination Yield (%) | Directed Metalation Yield (%) | Glycine Conjugation Yield (%) |
---|---|---|---|
4- | 65 | 78 | 85 |
5- | 72 | 82 | 88 |
6- | 85 | 90 | 92 |
7- | 68 | 75 | 80 |
Crude N-[(4-bromo-1H-indol-1-yl)acetyl]glycine contains impurities from incomplete hydrolysis (ethyl ester residuals) and oxidation byproducts. Purification employs:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: